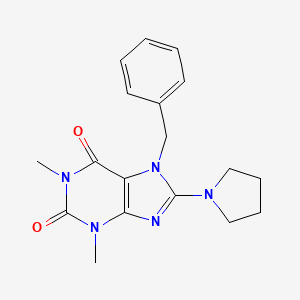![molecular formula C13H18N4O6 B2471719 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid CAS No. 866151-28-2](/img/structure/B2471719.png)
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
This compound is a derivative of butanoic acid with a complex structure . It has a molecular formula of C13H18N4O6 and a molecular weight of 326.30522 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups including hydroxy, oxobutyl, amino, and nitro groups . The exact 3D structure would require further analysis using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Synthesis and Characterization
4-Hydroxy-3-nitro-2H-chromen-2-one, a compound related to 4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid, has been studied for its coordination compounds with amino acids like aminoethanoic acid and pyrrolidine-2-carboxylic acid. These compounds are synthesized and characterized using various analytical methods, showing good cytotoxic activity, though only marginal antimicrobial activity (Aiyelabola et al., 2017).
Peptide Synthesis
The 3-nitro-2-pyridinesulfenyl (Npys) group, relevant to our compound of interest, is notable for its application in peptide synthesis. It offers a novel approach for protecting and activating amino and hydroxyl groups, demonstrating utility in both solution and solid-phase synthesis of peptides (Matsueda & Walter, 2009).
Molecular Docking and Structural Studies
Studies on related compounds, like 4 – [(2, 6 – dichlorophenyl) amino] 2 –methylidene 4 – oxobutanoic acid, involve molecular docking, vibrational, structural, electronic, and optical analyses. These investigations are crucial for understanding the reactivity and potential applications of these compounds in pharmacology (Vanasundari et al., 2018).
Synthesis of Key Intermediates
The synthesis of 4-(3-Amino-2-carboxy phenyl) butanoic acid, a key intermediate related to our compound, is crucial for the development of new thymidylate syntheses inhibitors. This synthesis demonstrates the potential of such compounds in medicinal chemistry (Yuan Guo-qing, 2013).
Potential Anticancer Agents
Compounds like 6-amino-4-aryl-5-cyano-3-(3-cyanopyridin-2-ylthiomethyl)-2,4-dihydropyrano[2,3-c]pyrazoles, synthesized from derivatives of our compound of interest, show potential as anticancer agents. Their effects on cell proliferation and survival in leukemia models highlight their therapeutic potential (Rodinovskaya et al., 2003).
Metabolic Activation Studies
The metabolic activation of related nitrosamines, which form end products excreted in urine, has been extensively studied. These findings are crucial for understanding the biological interactions and potential health implications of similar compounds (Stepanov et al., 2008).
properties
IUPAC Name |
4-[[6-(3-carboxypropylamino)-5-nitropyridin-2-yl]amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O6/c18-11(19)3-1-7-14-10-6-5-9(17(22)23)13(16-10)15-8-2-4-12(20)21/h5-6H,1-4,7-8H2,(H,18,19)(H,20,21)(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTFSYPTVODFOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1[N+](=O)[O-])NCCCC(=O)O)NCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({6-[(4-Hydroxy-4-oxobutyl)amino]-3-nitro-2-pyridinyl}amino)butanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-[(3-chlorobenzyl)thio]-2-(4-fluorophenyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one](/img/structure/B2471638.png)



![8,9-dimethoxy-5-[(3,4,4-trifluoro-3-butenyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2471647.png)


![tert-Butyl pyrazolo[1,5-a]pyrimidin-3-ylcarbamate](/img/structure/B2471651.png)
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-bromo-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2471655.png)
![N-(3-acetylphenyl)-2-(4-oxo-2-(p-tolyl)pyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2471656.png)


![(5-Oxaspiro[3.4]octan-6-yl)methanesulfonyl chloride](/img/structure/B2471659.png)